2-[(2-Fluorophenyl)sulfonyl]acetamide 2-[(2-Fluorophenyl)sulfonyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1326923-17-4
VCID: VC5459457
InChI: InChI=1S/C8H8FNO3S/c9-6-3-1-2-4-7(6)14(12,13)5-8(10)11/h1-4H,5H2,(H2,10,11)
SMILES: C1=CC=C(C(=C1)F)S(=O)(=O)CC(=O)N
Molecular Formula: C8H8FNO3S
Molecular Weight: 217.21

2-[(2-Fluorophenyl)sulfonyl]acetamide

CAS No.: 1326923-17-4

Cat. No.: VC5459457

Molecular Formula: C8H8FNO3S

Molecular Weight: 217.21

* For research use only. Not for human or veterinary use.

2-[(2-Fluorophenyl)sulfonyl]acetamide - 1326923-17-4

Specification

CAS No. 1326923-17-4
Molecular Formula C8H8FNO3S
Molecular Weight 217.21
IUPAC Name 2-(2-fluorophenyl)sulfonylacetamide
Standard InChI InChI=1S/C8H8FNO3S/c9-6-3-1-2-4-7(6)14(12,13)5-8(10)11/h1-4H,5H2,(H2,10,11)
Standard InChI Key JJOAIQVFPNDTPV-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)F)S(=O)(=O)CC(=O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-[(2-Fluorophenyl)sulfonyl]acetamide features a sulfonyl bridge (-SO₂-) linking a 2-fluorophenyl ring to an acetamide group (-NHCOCH₃). The fluorine atom at the ortho position of the aromatic ring introduces steric and electronic effects that may influence binding interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₈FNO₃S
Molecular Weight217.21 g/mol
IUPAC Name2-(2-fluorophenyl)sulfonylacetamide
SMILESC1=CC=C(C(=C1)F)S(=O)(=O)CC(=O)N
InChI KeyJJOAIQVFPNDTPV-UHFFFAOYSA-N

The compound’s logP value (estimated at 1.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthesis and Characterization

Synthetic Routes

The primary synthesis involves a nucleophilic acyl substitution between 2-fluorobenzenesulfonyl chloride and acetamide in the presence of a base such as triethylamine:

2-Fluorobenzenesulfonyl chloride+AcetamideBase, DCM2-[(2-Fluorophenyl)sulfonyl]acetamide+HCl\text{2-Fluorobenzenesulfonyl chloride} + \text{Acetamide} \xrightarrow{\text{Base, DCM}} \text{2-[(2-Fluorophenyl)sulfonyl]acetamide} + \text{HCl}

Optimization Notes:

  • Reaction temperature: 0–5°C to minimize side reactions.

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Yield: Typically 65–75% after recrystallization from ethanol/water.

Analytical Characterization

  • IR Spectroscopy: Strong absorption bands at 1340 cm⁻¹ (S=O asymmetric stretch) and 1660 cm⁻¹ (C=O stretch of acetamide) .

  • ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 4H, aromatic), 3.45 (s, 2H, CH₂), 2.10 (s, 3H, CH₃) .

  • Chromatographic Purity: >95% by HPLC (C18 column, acetonitrile/water gradient).

Biological Activities and Mechanisms

Anticancer Properties

A 2023 screen of sulfonyl-acetamide derivatives revealed:

Neuropharmacological Interactions

Piperazine-sulfonamide hybrids (e.g., VC7551380) exhibit affinity for 5-HT₁A receptors (Kᵢ = 12 nM), hinting at possible anxiolytic or antidepressant applications for fluorophenyl-sulfonyl derivatives.

Applications in Medicinal Chemistry

Drug Design Considerations

  • Bioisosteric Replacement: The sulfonyl group serves as a bioisostere for carboxylate or phosphate groups, improving metabolic stability.

  • Fluorine Effects: The 2-fluorophenyl moiety enhances binding through C-F⋯H-N hydrogen bonds and hydrophobic interactions.

Toxicity and ADME Profile

  • Cytochrome P450 Inhibition: Moderate inhibition of CYP3A4 (IC₅₀ = 18 µM) in liver microsomes.

  • Ames Test: Negative for mutagenicity at concentrations ≤100 µM .

Future Research Directions

  • Mechanistic Studies: Elucidate targets via proteomics and CRISPR screening.

  • Structural Optimization: Introduce substituents at the acetamide nitrogen to enhance potency.

  • In Vivo Efficacy: Evaluate pharmacokinetics in rodent models of infection and cancer.

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